N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide
Description
N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylcarbamothioyl group attached to a phenyl ring, which is further connected to a methylacetamide moiety
Properties
Molecular Formula |
C12H15N3O2S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C12H15N3O2S/c1-8(16)13-12(18)14-10-4-6-11(7-5-10)15(3)9(2)17/h4-7H,1-3H3,(H2,13,14,16,18) |
InChI Key |
ZXSXJUUPNPFOTO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)N(C)C(=O)C |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)N(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-aminophenyl-N-methylacetamide with acetyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the acetylcarbamothioyl group, where nucleophiles such as amines or alcohols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Amines, alcohols; reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylcarbamothioyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(acetylcarbamothioyl)amino]phenyl}-N-ethylacetamide
- N-{4-[(acetylcarbamothioyl)amino]phenyl}-N-propylacetamide
- N-{4-[(acetylcarbamothioyl)amino]phenyl}-N-butylacetamide
Uniqueness
N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-N-methylacetamide is unique due to its specific structural features, such as the presence of both acetylcarbamothioyl and methylacetamide groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
